4-Nitro-1-naphthoic acid

Übersicht

Beschreibung

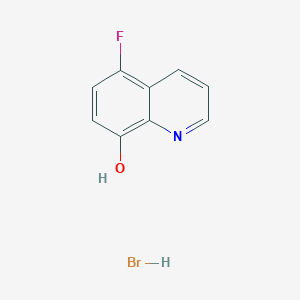

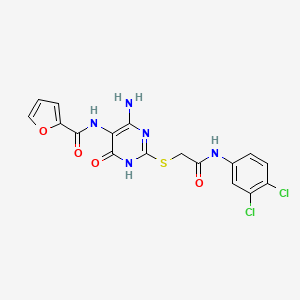

4-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It is also known by other names such as 4-Nitronaphthalene-1-carboxylic acid and 4-nitronaphthalic acid . The molecular weight of this compound is 217.18 g/mol .

Synthesis Analysis

The synthesis of this compound or its derivatives involves the use of novel compounds . A process for the preparation of 4-acetyl-1-naphthoic acid or its derivatives has been described in a patent . The synthesis involves the use of 1-acetonaphthone, DMSO, I2, and chlorobenzene solvent .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a nitro group (NO2) and a carboxylic acid group (COOH) attached to a naphthalene ring . The InChI representation of the molecule isInChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 217.03750770 g/mol . The topological polar surface area of the compound is 83.1 Ų .Wissenschaftliche Forschungsanwendungen

Nitrite Detection and Removal from Wastewater A study by Awual et al. (2019) developed a functionalized material using 4-nitro-1-naphthylamine ligand for the efficient monitoring and removal of nitrite from water samples. This material demonstrated high selectivity and adsorption capacity for nitrite ions, offering a promising solution for nitrite contamination in wastewater treatment processes (Awual et al., 2019).

Fluorescent Receptors for Picric Acid Detection Chahal and Sankar (2015) utilized derivatives of 1,8-naphthyridine, including structures related to 4-nitro-1-naphthoic acid, to create fluorescent receptors for the detection of picric acid and other nitroaromatic compounds in aqueous media. This research provides a cheap, sensitive, and environmentally friendly methodology for detecting hazardous materials (Chahal & Sankar, 2015).

Synthesis of Hydroxyphenanthrene Derivatives Paredes et al. (2002) explored the Diels–Alder reactions of 1,4-disubstituted naphthalenes, including nitro-substituted compounds, to synthesize hydroxyphenanthrene derivatives. The study highlights the influence of electron-withdrawing groups like the nitro group on the efficiency of these reactions, which is crucial for the synthesis of complex organic molecules (Paredes et al., 2002).

Excited State Intramolecular Proton Transfer Sahoo et al. (2008) investigated the excited state intramolecular proton transfer (ESIPT) in 4-nitro-1-hydroxy-2-naphthoic acid. The study provides insights into the photophysical processes of this compound, which could be relevant for the development of advanced photonic materials and sensors (Sahoo et al., 2008).

Wirkmechanismus

Target of Action

It is known that nitro-aromatic compounds like 4-nitro-1-naphthoic acid often interact with various enzymes and proteins within the cell .

Mode of Action

These reactive species can then interact with cellular components, causing various changes .

Biochemical Pathways

It is known that nitro-aromatic compounds can interfere with several cellular processes, including dna synthesis, protein function, and cellular respiration .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

Nitro-aromatic compounds are generally known to cause oxidative stress and dna damage, which can lead to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity .

Eigenschaften

IUPAC Name |

4-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFFSOHVNNCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorophenyl)-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2440048.png)

![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2440061.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2440063.png)

![4-Amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2440065.png)